molecular formula C18H11IS4 B13028631 2,2',2''-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene

2,2',2''-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene

Cat. No.: B13028631
M. Wt: 482.5 g/mol
InChI Key: AQBIJRIHJQRTPU-UHFFFAOYSA-N
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Description

2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene is a complex organic compound featuring a thiophene ring system with iodine substitution. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene typically involves the following steps:

    Formation of 5-Iodothiophene: This can be achieved through iodination of thiophene using iodine and an oxidizing agent like nitric acid.

    Coupling Reaction: The iodinated thiophene is then subjected to a coupling reaction with ethene derivatives under palladium-catalyzed conditions to form the desired trithiophene structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and coupling reactions using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming a simpler thiophene derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without iodine.

    Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene has several applications in scientific research:

    Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

    Materials Science: Utilized in the fabrication of conductive polymers and advanced materials for various industrial applications.

Mechanism of Action

The mechanism by which 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent enhances its binding affinity and specificity towards these targets, leading to various biological effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in biomedical research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,2’'-(2-(5-Bromothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
  • 2,2’,2’'-(2-(5-Chlorothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
  • 2,2’,2’'-(2-(5-Fluorothiophen-2-yl)ethene-1,1,2-triyl)trithiophene

Uniqueness

The presence of the iodine atom in 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene imparts unique electronic properties and reactivity compared to its bromine, chlorine, and fluorine analogs. This makes it particularly useful in applications requiring high binding affinity and specificity.

Properties

Molecular Formula

C18H11IS4

Molecular Weight

482.5 g/mol

IUPAC Name

2-iodo-5-(1,2,2-trithiophen-2-ylethenyl)thiophene

InChI

InChI=1S/C18H11IS4/c19-16-8-7-15(23-16)18(14-6-3-11-22-14)17(12-4-1-9-20-12)13-5-2-10-21-13/h1-11H

InChI Key

AQBIJRIHJQRTPU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=C(C2=CC=CS2)C3=CC=C(S3)I)C4=CC=CS4

Origin of Product

United States

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